molecular formula C22H24BrNO3S B491441 4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide CAS No. 406474-63-3

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide

Cat. No.: B491441
CAS No.: 406474-63-3
M. Wt: 462.4g/mol
InChI Key: UBJXNKMBOPWMLN-UHFFFAOYSA-N
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Description

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{12-tert-butyl-8-oxatricyclo[740The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different sulfonamide derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and tert-butyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is unique due to its combination of functional groups and complex structure, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic molecule characterized by its unique bicyclic structure and functional groups that suggest a range of potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C28H39BrN2O2S
  • Molecular Weight : 487.522 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and sulfonamide group are significant for its reactivity and potential biological effects.

Research indicates that sulfonamides, including this compound, may exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to antibacterial effects.
  • GABA Receptor Modulation : Similar compounds have been shown to act as GABAA receptor antagonists, affecting neurotransmission in the nervous system .
  • Antitumor Activity : The structural complexity may allow for interactions with various cellular pathways involved in cancer progression.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies:

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The compound's sulfonamide group suggests potential effectiveness against a range of bacterial strains.

Neuroactive Properties

Studies on structurally similar compounds indicate that this compound may influence GABAergic signaling pathways, potentially serving as a neuroactive agent with therapeutic implications in neurological disorders .

Antitumor Potential

Research into related compounds has shown promising antitumor activity, suggesting that this compound could exhibit similar effects through modulation of key signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
SulfanilamideSimple sulfonamide structureAntibacterial
Benzene sulfonamideBasic benzene ring with sulfonamideAntimicrobial
BromoacetophenoneBrominated aromatic ketoneAntitumor activity

The unique bicyclic structure of this compound may lead to distinct interactions not observed in simpler analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on GABA Receptor Antagonism : A study demonstrated that compounds with similar structures exhibit high potency as GABAA receptor antagonists, suggesting that modifications to the bicyclic framework could enhance this activity .
  • Antitumor Efficacy : In vitro studies indicated that derivatives of sulfonamides can synergistically enhance the cytotoxic effects of existing chemotherapeutic agents on cancer cell lines such as MCF-7 .
  • Toxicological Studies : Toxicity assessments reveal that while some analogs exhibit low toxicity (LD50 > 5000 mg/kg), others show significant toxicity correlating with their receptor binding affinity .

Properties

IUPAC Name

4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO3S/c1-22(2,3)14-4-10-20-18(12-14)19-13-16(7-11-21(19)27-20)24-28(25,26)17-8-5-15(23)6-9-17/h5-9,11,13-14,24H,4,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJXNKMBOPWMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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